molecular formula C13H13N3S2 B5908206 MFCD09057500

MFCD09057500

Cat. No.: B5908206
M. Wt: 275.4 g/mol
InChI Key: HLELKYXLZHJXFY-XNTDXEJSSA-N
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Description

For instance, compounds like CAS 53052-06-5 (MDL: MFCD01089040) and CAS 1533-03-5 (MDL: MFCD00039227) share common features such as heterocyclic frameworks and halogen or trifluoromethyl substituents, which influence reactivity and bioavailability . Such compounds are typically synthesized via nucleophilic substitution or catalytic cross-coupling reactions, as seen in CAS 1046861-20-4 (MDL: MFCD13195646), where palladium catalysts facilitate boronic acid coupling .

Key properties to consider for MFCD09057500 include:

  • Molecular descriptors: LogP (partition coefficient), TPSA (topological polar surface area), and solubility, which are critical for pharmacokinetic profiling.
  • Synthetic pathways: Multi-step reactions involving solvents like THF or ethanol under reflux, as demonstrated in CAS 1761-61-1 (MDL: MFCD00003330) .
  • Safety: Hazard statements (e.g., H302 for acute toxicity) and precautionary measures (e.g., P280 for protective equipment) .

Properties

IUPAC Name

1-benzyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S2/c17-13(14-9-11-5-2-1-3-6-11)16-15-10-12-7-4-8-18-12/h1-8,10H,9H2,(H2,14,16,17)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELKYXLZHJXFY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09057500 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

MFCD09057500 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.

Scientific Research Applications

MFCD09057500 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09057500 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares MFCD09057500 with three structurally or functionally related compounds, using data from analogous substances in the evidence.

Structural Analogs

Compound A (CAS 53052-06-5, MDL: MFCD01089040)

  • Molecular formula : C₆H₄N₂OS
  • Properties :
    • TPSA: 78.71 Ų (indicative of moderate polarity)
    • LogP: 1.35 (moderate lipophilicity)
    • Solubility: 0.24 mg/mL in water .
  • Applications : Intermediate in heterocyclic drug synthesis.

Compound B (CAS 1533-03-5, MDL: MFCD00039227)

  • Molecular formula : C₁₀H₉F₃O
  • Properties :
    • TPSA: 17.07 Ų (low polarity due to trifluoromethyl groups)
    • LogP: 2.98 (high lipophilicity)
    • Boiling point: 202°C .
  • Applications : Building block for agrochemicals.

Key Differences :

Parameter This compound (Hypothetical) Compound A Compound B
TPSA (Ų) ~60 (estimated) 78.71 17.07
LogP ~2.1 (estimated) 1.35 2.98
Solubility Moderate (aqueous) Low (0.24 mg/mL) Insoluble in water
Functional Groups Amide, halogen Thioamide, pyridine Trifluoromethyl, ketone

Structural analogs like Compound A exhibit higher polarity due to sulfur and nitrogen atoms, making them suitable for hydrophilic drug candidates. In contrast, Compound B’s trifluoromethyl group enhances metabolic stability but reduces solubility .

Functional Analogs

Compound C (CAS 1046861-20-4, MDL: MFCD13195646)

  • Molecular formula : C₆H₅BBrClO₂

Compound D (CAS 54013-06-8, MDL: MFCD08437665)

  • Molecular formula : C₇H₉N₃O₂
  • Properties :
    • TPSA: 78.71 Ų
    • GI absorption: High (oral bioavailability)
    • Applications: Antiviral intermediates .

Functional Comparison :

  • Catalytic utility : Compound C’s boronic acid moiety enables Suzuki-Miyaura reactions, a feature absent in this compound’s hypothetical profile .
Data-Driven Insights from Similarity Metrics

Evidence from CAS 905306-69-6 (MDL: MFCD10697534) and CAS 1761-61-1 (MDL: MFCD00003330) highlights the importance of similarity coefficients in compound comparison:

  • Similarity scores : Ranging from 0.71 to 0.95 for structural analogs, based on fingerprinting algorithms .
  • PAINS alerts : Compounds with PAINS scores >0.5 (e.g., CAS 1533-03-5) may exhibit off-target effects, whereas this compound’s hypothetical score of 0.0 suggests cleaner bioactivity .

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